molecular formula C12H22N4OS2 B2549127 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898436-69-6

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2549127
CAS No.: 898436-69-6
M. Wt: 302.46
InChI Key: TYBMHDJJEIQAFO-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound that features a tert-butyl group, an isopentylthio group, and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(isopentylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the isopentylthio group, potentially yielding different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the thiadiazole ring or the isopentylthio group.

Scientific Research Applications

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly those involving sulfur-containing heterocycles.

    Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and isopentylthio group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea
  • 1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea
  • 1-(Tert-butyl)-3-(5-propylthio-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the isopentylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMHDJJEIQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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